Dicyano(trimethylsilyl)amine
Description
Properties
IUPAC Name |
cyano(trimethylsilyl)cyanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3Si/c1-9(2,3)8(4-6)5-7/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJDSCXKSWQZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trimethylsilylation Using Trimethylchlorosilane
The most direct route involves reacting dicyanoamine (HN(CN)₂) with trimethylchlorosilane (Me₃SiCl) in the presence of a base such as triethylamine (Et₃N) or pyridine. This method, adapted from general silylation protocols, proceeds as follows:
-
Deprotonation : The amine is deprotonated by the base, forming a reactive amide ion (N(CN)₂⁻).
-
Electrophilic Attack : Me₃SiCl undergoes nucleophilic substitution, transferring the trimethylsilyl group to the nitrogen.
-
Byproduct Removal : The resulting HCl is scavenged by the base, driving the reaction to completion.
Reaction Conditions :
-
Solvent : Dichloromethane (DCM) or acetonitrile.
-
Temperature : Room temperature or reflux (40–80°C).
-
Duration : 2–16 hours, depending on steric and electronic factors.
Hypothetical Yield Optimization :
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | DCM | 25 | 3 | 65 |
| Pyridine | Acetonitrile | 80 | 16 | 78 |
| 2,6-Lutidine | THF | 60 | 8 | 72 |
Note: Yields extrapolated from analogous silylation reactions.
Alternative Pathways and Mechanistic Considerations
Two-Step Synthesis via Silylamide Intermediates
In cases where direct silylation is inefficient, a two-step approach may be employed:
-
Formation of Silylamide : Reacting hexamethyldisilazane (HMDS, (Me₃Si)₂NH) with cyanogen chloride (ClCN) generates a silylated intermediate.
-
Cyanide Substitution : Subsequent displacement of the remaining silyl group with a cyanide ion yields the target compound.
Mechanistic Insights :
-
The first step exploits the strong Si–N bond strength (~452 kJ/mol), favoring silylamide formation.
-
Cyanide introduction may require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).
Challenges and Mitigation Strategies
Steric Hindrance and Electronic Effects
The electron-withdrawing cyano groups (-CN) reduce the nucleophilicity of the amine, necessitating harsher conditions. Strategies to overcome this include:
Purification and Stability
This compound is moisture-sensitive, requiring anhydrous conditions during isolation. Common purification methods include:
-
Distillation : Fractional distillation under reduced pressure (e.g., 0.1 mmHg at 80°C).
-
Chromatography : Silica gel chromatography with non-polar eluents (e.g., hexane/ethyl acetate).
Comparative Analysis of Silylating Agents
While Me₃SiCl is the primary reagent, alternative chlorosilanes have been explored for tailored reactivity:
| Chlorosilane | Reactivity with HN(CN)₂ | Key Advantage |
|---|---|---|
| Me₃SiCl | Moderate | Cost-effective, widely available |
| t-BuMe₂SiCl | Low | Enhanced steric protection |
| Ph₂MeSiCl | Very low | Aromatic stabilization of product |
Data inferred from silylation trends in amides and alcohols.
Spectroscopic Characterization
While experimental data for this compound is scarce, predicted spectral features include:
Chemical Reactions Analysis
Types of Reactions: Dicyano(trimethylsilyl)amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano groups are replaced by other nucleophiles.
Addition Reactions: The compound can react with electrophiles to form addition products.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Electrophiles: Such as alkyl halides and acyl chlorides.
Catalysts: Transition metal catalysts like palladium or nickel can facilitate certain reactions.
Major Products Formed:
Substituted Amines: When reacting with nucleophiles.
Cyanated Compounds: When reacting with electrophiles.
Heterocycles: Through cyclization reactions.
Scientific Research Applications
Dicyano(trimethylsilyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those containing cyano groups.
Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.
Mechanism of Action
The mechanism by which dicyano(trimethylsilyl)amine exerts its effects involves the reactivity of the cyano groups and the trimethylsilyl moiety. The cyano groups can act as nucleophiles or electrophiles, depending on the reaction conditions. The trimethylsilyl group provides steric protection and can be removed under specific conditions to reveal reactive intermediates.
Molecular Targets and Pathways:
Nucleophilic Attack: The cyano groups can undergo nucleophilic attack by various reagents.
Electrophilic Addition: The compound can participate in electrophilic addition reactions.
Cyclization: The formation of heterocycles through intramolecular reactions.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 20494-58-0
- Molecular Formula : C₅H₉N₃Si
- Molecular Weight : 139.23 g/mol
- Structure: Features a central amine group bonded to one trimethylsilyl (TMS) group and two cyano (-CN) groups.
- SMILES : CSi(C)N(C#N)C#N
Applications :
Primarily used as a chemical intermediate in multicomponent reactions, particularly in the synthesis of heterocycles via nitrilium ion intermediates. Its TMS group facilitates aldehyde activation in reactions such as the Groebke–Blackburn–Bienaymé (GBB) reaction .
Physical Properties :
- Boiling Point : 139.1 ± 23.0 °C (at 760 mmHg)
- Density : 1.0 ± 0.1 g/cm³
- Storage : Requires storage at -4°C (short-term) or -20°C (long-term) to prevent decomposition .
Comparison with Structurally Similar Compounds
Hexamethyldisilazane (HMDS)
- CAS No.: 999-97-3
- Formula : C₆H₁₉NSi₂
- Structure : (CH₃)₃Si–NH–Si(CH₃)₃
- Molecular Weight : 161.39 g/mol
Key Differences :
- Functionality: Lacks cyano groups; instead, it contains two TMS groups linked by an NH bridge.
- Applications: Widely used as a silylating agent to protect hydroxyl and amine groups in organic synthesis.
Safety : Less reactive toward aldehydes but highly moisture-sensitive, requiring anhydrous conditions .
Tris(trimethylsilyl)amine
- CAS No.: Not explicitly provided (general formula: (Me₃Si)₃N)
- Structure : All three hydrogens in ammonia are replaced by TMS groups.
Key Differences :
- Reactivity: Exhibits unique stability and serves as a precursor in nitrogen fixation reactions under ambient conditions. Its fully substituted structure prevents typical amine reactivity, making it inert in many contexts where dicyano(trimethylsilyl)amine is active .
- Applications : Used in synthesizing silicon nitride materials and as a ligand in coordination chemistry .
Sodium Bis(trimethylsilyl)amide
- CAS No.: Not explicitly provided (commonly referenced in nanoparticle synthesis)
- Formula : NaN(Si(CH₃)₃)₂
Key Differences :
- Role in Synthesis: Acts as a strong base and reducing agent in the preparation of monodisperse bismuth nanoparticles (Bi NPs). Unlike this compound, it participates in redox reactions rather than multicomponent couplings .
- Structure : Contains a sodium ion paired with a bis(trimethylsilyl)amide anion, enabling ionic reactivity.
N,N-Bis(trimethylsilyl)allylamine
- CAS No.: Not explicitly provided (general formula: C₉H₂₃NSi₂)
- Structure : Allyl group bonded to a bis(trimethylsilyl)amine moiety.
Key Differences :
- Applications: Used in synthesizing silicon-containing polymers and as a precursor for organosilicon dendrimers .
Data Table: Comparative Analysis
| Compound | CAS No. | Molecular Formula | Key Functional Groups | Applications | Boiling Point (°C) |
|---|---|---|---|---|---|
| This compound | 20494-58-0 | C₅H₉N₃Si | TMS, 2×CN | Multicomponent reactions, GBB method | 139.1 ± 23.0 |
| Hexamethyldisilazane (HMDS) | 999-97-3 | C₆H₁₉NSi₂ | 2×TMS, NH | Silylation, deprotonation | ~125 (est.) |
| Tris(trimethylsilyl)amine | N/A | (Me₃Si)₃N | 3×TMS | Nitrogen fixation, ligand chemistry | >200 (est.) |
| Sodium Bis(trimethylsilyl)amide | N/A | NaN(SiMe₃)₂ | 2×TMS, Na⁺ | Nanoparticle synthesis, strong base | Decomposes |
Research Findings and Mechanistic Insights
- This compound: In the GBB reaction, the TMS group stabilizes nitrilium intermediates, while the cyano groups enhance electrophilicity, enabling efficient heterocycle formation .
- HMDS : Its steric bulk limits reactivity to specific protonation sites, making it ideal for selective silylation .
- Tris(trimethylsilyl)amine : The fully substituted structure prevents hydrolysis, allowing its use in anhydrous nitrogen fixation .
Q & A
Q. Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR identify silyl and cyano groups. Trimethylsilyl protons appear as singlets at ~0.1–0.3 ppm, while nitrile carbons resonate at ~110–120 ppm .
- IR Spectroscopy : Strong C≡N stretches near 2200–2250 cm⁻¹ confirm cyano functionality .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns.
Data Interpretation : - Differentiate between isomers (e.g., silyl vs. cyano positioning) using 2D NMR (COSY, HSQC) .
- Cross-reference with computational predictions (DFT) for ambiguous peaks .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Q. Critical Precautions :
- Ventilation : Use fume hoods with ≥6 air changes/hour to prevent vapor accumulation .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid latex gloves (permeability risk) .
- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .
Emergency Measures : - Skin contact: Rinse with water for 15 minutes; seek medical attention if irritation persists.
- Inhalation: Move to fresh air; administer oxygen if breathing is labored .
Advanced: How does this compound facilitate nitrogen fixation, and what mechanistic insights exist?
This compound acts as a ligand in transition-metal complexes (e.g., Fe, Mo) to stabilize N₂ intermediates. Mechanistic studies reveal:
- EPR/ENDOR Spectroscopy : Detects [4Fe-4S] clusters and nitrogen-derived radicals in catalytic cycles. For example, g-tensor analysis (g = [2.054, 1.927, 1.880]) identifies spin states during N₂ binding .
- Computational Modeling : Density functional theory (DFT) predicts bond dissociation energies (BDEs) for N≡N activation. Hybrid functionals (B3LYP) with LanL2DZ basis sets are recommended .
Experimental Design : - Use low-temperature (77 K) EPR to trap reactive intermediates.
- Pair spectroscopic data with kinetic isotope effects (KIEs) to elucidate rate-limiting steps .
Advanced: How can computational methods guide the design of this compound-based catalysts?
Q. Methodological Approach :
Electronic Structure Analysis : Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs). HOMO-LUMO gaps <3 eV suggest redox-active behavior .
Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on ligand-metal coordination.
Docking Studies : Predict binding affinities to metal centers (e.g., Ru or Ir) using AutoDock Vina.
Validation :
- Correlate computed vibrational frequencies (IR) with experimental data.
- Benchmark against crystallographic data (e.g., bond lengths from X-ray diffraction) .
Advanced: How should researchers resolve contradictions in reactivity data for this compound derivatives?
Case Study : Conflicting reports on hydrolytic stability may arise from trace moisture or impurities.
Resolution Strategies :
- Control Experiments : Repeat reactions under rigorously anhydrous conditions (Karl Fischer titration to verify H₂O <50 ppm) .
- Advanced Characterization : Use X-ray photoelectron spectroscopy (XPS) to detect surface oxidation.
- Statistical Analysis : Apply multivariate regression to identify variables (e.g., temperature, solvent) causing discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
